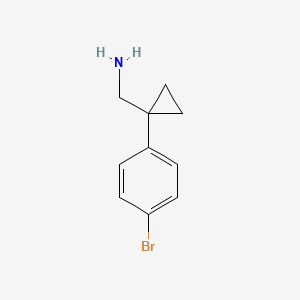

(1-(4-Bromophenyl)cyclopropyl)methanamine

Descripción

Structural Identity and Classification

(1-(4-Bromophenyl)cyclopropyl)methanamine belongs to the class of primary aliphatic amines characterized by the presence of a cyclopropane ring bearing amino substituents. The compound features a three-membered cyclopropane ring that exhibits significant angle strain due to the compressed carbon-carbon-carbon bond angles of approximately 60 degrees, which are substantially smaller than the optimal tetrahedral angle of 109.5 degrees. This structural arrangement creates what are known as "bent bonds" where the overlapping orbitals cannot point directly toward each other, resulting in weaker and more reactive carbon-carbon bonds compared to unstrained alkane systems.

The classification of this compound as a primary amine is determined by examining the nitrogen atom and counting the number of alkyl groups bonded to it. In this case, the amino group is attached to a single alkyl substituent (the cyclopropylmethyl group), making it a primary amine according to standard nomenclature conventions. The presence of the 4-bromophenyl substituent on the cyclopropane ring introduces additional electronic effects through the electron-withdrawing nature of the bromine atom, which can influence both the basicity of the amine and the overall reactivity of the molecule.

The structural framework combines two important pharmacophoric elements: the cyclopropylamine moiety, which has been extensively studied for its biological activity, and the brominated aromatic system, which can serve as a site for further chemical modifications through various cross-coupling reactions. This combination creates a compound with potential utility as a building block in synthetic organic chemistry and medicinal chemistry applications.

Nomenclature Systems and Identifiers

The compound is identified through multiple nomenclature systems and chemical identifiers that provide unambiguous chemical identification. According to the International Union of Pure and Applied Chemistry (IUPAC) system, the compound is named 1-[1-(4-bromophenyl)cyclopropyl]methanamine, which systematically describes the structural arrangement. Alternative nomenclature systems provide additional names including [1-(4-bromophenyl)cyclopropyl]methanamine and cyclopropanemethanamine, 1-(4-bromophenyl), reflecting different approaches to systematic naming conventions.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 771583-34-7 |

| Molecular Formula | C₁₀H₁₂BrN |

| PubChem Compound Identifier | 28937846 (free base) |

| ChemSpider Identifier | 24300939 |

| Molecular Weight | 226.117 g/mol (free base) |

| Monoisotopic Mass | 225.015311 Da |

The compound is also identified by its simplified molecular-input line-entry system (SMILES) notation and International Chemical Identifier (InChI) strings, which provide machine-readable representations of its molecular structure. These identifiers are essential for database searches and computational chemistry applications, ensuring accurate identification across different chemical information systems.

The hydrochloride salt form of the compound, which is commonly encountered in research applications, carries the Chemical Abstracts Service number 1208915-57-4 and has a molecular weight of 262.57 g/mol. This salt form is often preferred for practical handling and storage due to improved stability and solubility characteristics compared to the free base form.

Molecular Properties and Physical Characteristics

The molecular properties of this compound are significantly influenced by the structural characteristics of both the cyclopropane ring and the brominated aromatic system. The compound exhibits a molecular formula of C₁₀H₁₂BrN with an exact molecular weight of 226.117 g/mol for the free base form. The presence of the bromine atom contributes substantially to the molecular weight and influences the compound's physical properties through its high electronegativity and large atomic radius.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN |

| Molecular Weight | 226.117 g/mol | 262.57 g/mol |

| Monoisotopic Mass | 225.015311 Da | - |

| Chemical Abstracts Service Number | 771583-34-7 | 1208915-57-4 |

The cyclopropane component of the molecule introduces significant conformational rigidity due to the inherent strain energy associated with the three-membered ring. Cyclopropane rings exhibit approximately 115 kilojoules per mole of strain energy, primarily arising from angle strain caused by the deviation from optimal tetrahedral geometry. This strain energy makes cyclopropane-containing compounds more reactive than their unstrained counterparts and can influence reaction pathways and mechanisms.

The electronic properties of the molecule are further modified by the presence of the 4-bromophenyl substituent, which introduces both steric bulk and electronic effects. The bromine atom, being an electron-withdrawing group, can influence the electron density distribution throughout the molecule and potentially affect the basicity of the amino group. The aromatic ring system provides additional conformational constraints and can participate in various non-covalent interactions such as π-π stacking and halogen bonding.

The amine functional group contributes basic properties to the molecule, with cyclopropylamine derivatives typically exhibiting pKa values around 9.1. This basicity allows the compound to form stable salts with various acids, which is reflected in the common use of the hydrochloride salt form for research applications. The formation of salt forms can significantly alter solubility characteristics, with ionic forms generally showing enhanced water solubility compared to the neutral free base.

Historical Context in Cyclopropylamine Research

The development of cyclopropylamine chemistry has a rich historical background that provides important context for understanding compounds like this compound. Early research into cyclopropylamine derivatives was driven by their unique structural properties and potential biological activities. The three-membered ring system was recognized early as a source of both chemical reactivity and biological activity, leading to extensive investigations into synthetic methodologies and applications.

Historical synthesis approaches to cyclopropylamine compounds have evolved significantly over time, with early methods focusing on the Curtius rearrangement and classical cyclopropanation reactions. The Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins provided important synthetic routes, though these methods often suffered from limitations in terms of yield and selectivity for complex substrates. More recent developments have introduced specialized methods such as Kulinkovich reactions applied to amides and nitriles, which have expanded the available synthetic toolkit for accessing cyclopropylamine derivatives.

The recognition of cyclopropylamine compounds as important pharmaceutical intermediates has driven much of the research in this area. These compounds have found applications in the synthesis of antibacterial drugs such as ciprofloxacin, enrofloxacin, and sparfloxacin, highlighting their importance in medicinal chemistry. Additionally, cyclopropylamine derivatives have been utilized as intermediates in the synthesis of pesticides and herbicides, including compounds such as 2-chloro-4-6-cyclopropyl-s-triazine and related agrochemical products.

Industrial manufacturing processes for cyclopropylamine have been developed to meet the growing demand for these compounds. Early industrial methods involved multi-step processes starting from readily available starting materials such as methyl 4-chlorobutyrate, followed by ring closure, amidation, and subsequent transformations to yield the desired cyclopropylamine products. These manufacturing processes required careful optimization to achieve acceptable yields and purity levels for commercial applications.

The study of cyclopropylamine interactions with biological systems has revealed important insights into their mechanism of action. Research has shown that cyclopropylamines can inactivate cytochrome P450 enzymes through mechanisms involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring. This understanding has implications for both the therapeutic applications of these compounds and their potential for drug-drug interactions in clinical settings.

Stereochemical Considerations and Conformational Analysis

The stereochemical characteristics of this compound are fundamentally influenced by the conformational constraints imposed by the cyclopropane ring system. Cyclopropane adopts a necessarily planar conformation with carbon atoms positioned at the corners of an equilateral triangle. This planar arrangement eliminates conformational flexibility that would be present in larger ring systems or acyclic structures, creating a rigid three-dimensional framework that defines the spatial relationships between substituents.

The tetrahedral carbon center within the cyclopropane ring that bears both the 4-bromophenyl and methanamine substituents represents a potential stereogenic center. However, the specific stereochemical designation depends on the relative priorities of the substituents according to Cahn-Ingold-Prelog rules. The presence of the bromine atom, with its high atomic number, significantly influences the priority assignment and therefore the stereochemical nomenclature of any chiral centers that may be present in substituted derivatives.

The conformational analysis of the molecule must consider the restricted rotation around bonds connected to the cyclopropane ring due to the high strain energy associated with the three-membered ring system. The carbon-carbon bonds in cyclopropane are characterized by significant overlap at angles that deviate from optimal orbital alignment, creating what are termed "bent bonds." These structural features result in bond strengths of approximately 255 kilojoules per mole for cyclopropane carbon-carbon bonds, compared to 370 kilojoules per mole for unstrained alkane bonds.

The 4-bromophenyl substituent introduces additional conformational considerations through its aromatic character and the steric bulk of the bromine atom. The phenyl ring can adopt various orientations relative to the cyclopropane plane, though steric interactions may favor certain conformations over others. The electron-withdrawing nature of the bromine substituent can influence the electron density distribution throughout the molecule and potentially affect the conformational preferences through electronic effects.

The methanamine substituent provides a site for potential hydrogen bonding interactions and can exist in various conformational states depending on the local environment. The primary amine group can rotate relatively freely around the carbon-nitrogen bond, though steric interactions with other substituents may create preferences for specific orientations. In crystalline forms or when bound to receptors or enzymes, these conformational preferences may become more pronounced due to intermolecular interactions.

Propiedades

IUPAC Name |

[1-(4-bromophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZRMVNRGDOZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651819 | |

| Record name | 1-[1-(4-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771583-34-7 | |

| Record name | 1-[1-(4-Bromophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(4-bromophenyl)cyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis De Reacciones Químicas

(1-(4-Bromophenyl)cyclopropyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and acidic conditions.

Reduction: LiAlH4, ether solvent.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides, in polar aprotic solvents.

Major Products Formed:

Oxidation: Cyclopropylbenzene derivatives with oxo groups.

Reduction: Cyclopropylbenzene derivatives without bromine.

Substitution: Derivatives with various functional groups replacing bromine.

Aplicaciones Científicas De Investigación

(1-(4-Bromophenyl)cyclopropyl)methanamine: is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a useful building block for further chemical transformations.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which (1-(4-Bromophenyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

The 4-bromophenyl group distinguishes this compound from analogs with alternative aryl substitutions. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The bromine atom’s strong electron-withdrawing nature may enhance receptor binding compared to electron-donating groups (e.g., methoxy in compounds) by polarizing the aromatic ring .

- Steric Influence : Para-substitutions (e.g., 4-Br, 4-Cl) minimize steric hindrance, favoring interactions with flat binding pockets (e.g., kinase active sites) .

- Molecular Weight and Lipophilicity: The bromo analog’s higher molecular weight (226 vs.

Modifications to the Methanamine Group

The primary amine in this compound contrasts with N-substituted analogs, which show altered receptor selectivity:

Key Observations :

Key Observations :

- Yields vary significantly (29–97%) depending on substituent stability and purification methods.

- Brominated analogs may require optimized cyclopropanation conditions due to steric bulk .

Actividad Biológica

(1-(4-Bromophenyl)cyclopropyl)methanamine, also known as its hydrochloride salt, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring linked to a methanamine moiety with a bromophenyl group at the para position. The presence of the bromine atom enhances its lipophilicity, which may facilitate its ability to permeate biological membranes and interact with various targets within organisms.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects against several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Computational studies have predicted that it may possess activity against:

- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems could suggest applications in neuropharmacology.

- Enzymatic Targets : Interaction with metabolic enzymes may indicate roles in metabolic regulation or therapeutic avenues for metabolic disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds. The following table summarizes key features and potential activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | Chlorine substitution at meta position | Potentially different receptor affinity |

| 4-Bromo-N-methylphenethylamine | Phenethylamine structure with bromination | Known stimulant properties |

| 1-(4-Methylphenyl)cyclopropylmethanamine | Methyl substitution instead of bromine | Variations in lipophilicity and activity |

| This compound | Cyclopropyl ring with para-bromine | Potential for diverse biological activities |

This table illustrates how the unique halogenation pattern of this compound may influence its biological activity compared to other compounds.

Case Studies and Research Findings

Research has begun to explore the biological implications of this compound through various studies. Notably:

- In Vitro Studies : Preliminary in vitro studies using computational models have suggested that this compound could inhibit specific enzymes like 5-lipoxygenase (5-LO), which is implicated in inflammatory pathways. The reported IC50 values indicate a significant inhibitory effect, warranting further investigation into its anti-inflammatory potential .

- Cell Line Testing : While direct studies on human cancer cell lines are sparse, analogous compounds have shown cytotoxic effects against various cancer types, including breast (MCF-7) and liver (HepG-2) cancer cells. This suggests that further empirical testing of this compound could reveal similar antitumor properties .

Métodos De Preparación

Cyclopropanation and Reductive Amination Approach

One common method involves the following steps:

- Starting from 4-bromoaniline or 4-bromophenyl derivatives, the aromatic amine is protected (e.g., with Troc or Boc groups) to prevent side reactions during cyclopropanation.

- The cyclopropyl ring is introduced by reacting the protected aniline derivative with cyclopropanecarbaldehyde under reductive amination conditions. For example, sodium borohydride (NaBH4) is used as a reducing agent in a solvent mixture such as THF/MeOH at elevated temperatures (e.g., 60 °C) to form the cyclopropylmethyl amine intermediate.

- The amine protecting groups are then removed under acidic conditions (e.g., hydrogen chloride or zinc treatment) to yield the free amine.

- Final purification steps such as extraction, drying, and concentration provide the target compound.

This method is supported by detailed synthetic schemes reported in medicinal chemistry literature, where the cyclopropyl amine derivatives are prepared with high yields and stereochemical control (see Scheme 1 in reference).

Corey–Chaykovsky Cyclopropanation and Curtius Rearrangement

Another advanced synthetic route includes:

- Performing a Corey–Chaykovsky reaction on substituted benzaldehydes to form cyclopropane carboxylic acid derivatives.

- Conversion of these acids to acyl azides followed by Curtius rearrangement to generate isocyanates and subsequently amines.

- Optical resolution via chiral HPLC to obtain optically pure intermediates.

- Reductive amination with cyclopropanealdehyde to introduce the methanamine moiety.

This multi-step approach allows for the preparation of various substituted cyclopropyl amines, including bromophenyl derivatives, with control over stereochemistry and functional group compatibility.

Preparation of Stock Solutions and Formulations

For research applications, this compound is often prepared as stock solutions using solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 to enhance solubility and stability.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.4226 |

| 5 mM | 1 | 0.8845 |

| 10 mM | 1 | 0.4423 |

Note: Volumes are calculated based on molecular weight 226.11 g/mol and desired molarity. Solutions are stored at 2-8°C, sealed and protected from moisture. For long-term storage, -80°C is recommended with usage within 6 months.

Formulation for in vivo use involves stepwise mixing of DMSO master solution with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by vortexing, ultrasound, or mild heating to aid dissolution.

Comparative Notes on Related Compounds

The synthesis of this compound is closely related to that of its positional isomer (1-(2-bromophenyl)cyclopropyl)methanamine, which shares the same molecular formula and weight but differs in the bromine substitution pattern on the phenyl ring. The preparation methods are analogous, involving brominated phenyl precursors and cyclopropanation chemistry, but may require different reaction conditions or purification strategies to accommodate positional isomerism.

Summary Table of Key Preparation Steps

| Step | Description | Typical Conditions/Notes |

|---|---|---|

| Aromatic amine protection | Use Troc or Boc groups to protect amine | Acidic or zinc-mediated deprotection later |

| Cyclopropanecarbaldehyde reaction | Reductive amination with NaBH4 in THF/MeOH | 60 °C for 2 h, then room temperature overnight |

| Deprotection | Acidic treatment (HCl or zinc) | Removes protecting groups to free amine |

| Purification | Extraction, drying over MgSO4, concentration | Standard organic purification techniques |

| Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water | Stepwise addition with clarity checks |

Research Findings and Practical Considerations

- The reductive amination approach allows for efficient introduction of the methanamine group with high selectivity.

- Protection/deprotection steps are crucial to avoid side reactions on the aromatic amine.

- Solubility challenges are addressed by co-solvent systems and mild heating or sonication.

- Optical resolution techniques enable access to enantiomerically pure intermediates if needed.

- Storage conditions significantly affect compound stability; -80°C storage is recommended for long-term use.

Q & A

Basic: What are the optimal synthetic routes for (1-(4-Bromophenyl)cyclopropyl)methanamine, considering yield and stereochemical control?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. A common approach is the reaction of 4-bromophenyl-substituted aldehydes or ketones with cyclopropylamine derivatives under reductive amination conditions. For example, using NaBH(OAc)₃ in dichloroethane (DCE) can stabilize intermediates and improve stereochemical outcomes . Protecting groups (e.g., Boc) may be employed to prevent side reactions during cyclopropane ring formation. Yields can vary (50–75%) depending on solvent polarity and catalyst choice. Optimization should focus on minimizing racemization, particularly if enantiomeric purity is critical for downstream applications .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

Based on structurally similar compounds (e.g., 3-chlorophenyl analogs), this compound may exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) . Mandatory precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced: How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors like 5-HT2C?

Methodological Answer:

Stereochemistry significantly impacts receptor binding. For example, (S)-enantiomers of cyclopropylphenylmethanamine derivatives show higher selectivity for 5-HT2C over 5-HT2B receptors due to spatial compatibility with the receptor’s hydrophobic pocket . Computational docking studies paired with in vitro radioligand binding assays (using [³H]-mesulergine) can quantify affinity differences. Key parameters include:

- IC₅₀ values: Compare enantiomers in transfected HEK293 cells.

- Functional selectivity: Measure cAMP or β-arrestin recruitment to assess biased agonism .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Systematic approaches include:

- Purity Verification: Use HPLC-MS (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity.

- Standardized Assays: Replicate studies under controlled conditions (e.g., cell line, incubation time, buffer pH).

- Meta-Analysis: Compare EC₅₀/IC₅₀ values across publications, adjusting for methodological differences (e.g., fluorophore tags in FRET assays) .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and substitution patterns on the aromatic ring .

- HRMS: High-resolution mass spectrometry validates molecular formula (C₁₀H₁₃BrN, exact mass 226.02).

- Chiral HPLC: Essential for enantiomeric resolution if stereoisomers are synthesized .

Advanced: What strategies can be employed to modify the cyclopropane ring in this compound to enhance metabolic stability without compromising receptor affinity?

Methodological Answer:

- Ring Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism by CYP450 enzymes .

- Isosteric Replacement: Replace cyclopropane with bicyclo[1.1.1]pentane to maintain rigidity while improving pharmacokinetics.

- Deuterium Labeling: Substitute hydrogen atoms at metabolically vulnerable positions (e.g., benzylic sites) to slow degradation .

Advanced: How do electronic effects of the 4-bromo substituent on the phenyl ring affect the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing bromo group activates the aryl ring toward electrophilic substitution but deactivates it for nucleophilic attacks. For SNAr reactions, para-bromo substitution directs incoming nucleophiles to the ortho position. However, steric hindrance from the cyclopropane may limit accessibility. Computational studies (DFT) can map electron density to predict reactive sites. Experimentally, kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) quantify activation barriers .

Basic: What are the key considerations for designing in vitro assays to evaluate the pharmacological activity of this compound?

Methodological Answer:

- Receptor Selection: Prioritize targets implicated in structural analogs (e.g., 5-HT2C, dopamine D₂).

- Cell Line: Use transfected CHO or HEK293 cells overexpressing human receptors for consistency.

- Controls: Include reference agonists/antagonists (e.g., SB 242084 for 5-HT2C) and vehicle controls.

- Data Normalization: Express activity as % response relative to maximal efficacy of a reference compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.